molecular formula C10H8N4OS B14037762 Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- CAS No. 1207457-28-0

Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)-

Cat. No.: B14037762
CAS No.: 1207457-28-0
M. Wt: 232.26 g/mol
InChI Key: ZMIQHLOBPUMORT-UHFFFAOYSA-N
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Description

Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- is a specialized benzothiazole derivative designed for research and development purposes. This compound is presented as a high-purity analytical standard and is part of a class of heterocyclic molecules known for their significant research potential in medicinal chemistry and material science . Benzothiazole scaffolds are frequently investigated for their diverse biological activities, and the presence of both amino and cyano functional groups on this particular structure makes it a valuable intermediate for further chemical synthesis and exploration . Researchers utilize this compound in the synthesis of more complex molecules, studying structure-activity relationships, and developing novel substances with potential applications. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Handling and Safety: Based on similar benzothiazole compounds, this material may require careful handling . Researchers should consult the safety data sheet (SDS) prior to use. It is recommended to use appropriate personal protective equipment, including gloves, eye protection, and a lab coat. Ensure adequate ventilation and avoid generating dust during handling .

Properties

CAS No.

1207457-28-0

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

2-amino-N-(2-cyano-1,3-benzothiazol-6-yl)acetamide

InChI

InChI=1S/C10H8N4OS/c11-4-9(15)13-6-1-2-7-8(3-6)16-10(5-12)14-7/h1-3H,4,11H2,(H,13,15)

InChI Key

ZMIQHLOBPUMORT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CN)SC(=N2)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Purity Notes
Cyclization with cyanoacetamide 2-Aminothiophenol, cyanoacetate HCl, EtOH Ambient, 2 days Moderate to High Not always reported Straightforward, mild conditions
Pd(0)-Catalyzed Suzuki Coupling 6-Bromobenzothiazole, aryl boronic acids Pd(0), base Reflux or moderate heat High High Allows aryl diversification
Bromination + Thiourea Cyclization N-(4-oxocyclohexyl)acetamide, Br2, thiourea Acetic acid, reflux 3-10 hours ~90 98.5% (HPLC) Scalable, high purity
Coupling + Hydrogenolysis Amine, acetamide derivatives, coupling reagent Pd catalyst, acid Varied Moderate to High High Requires protecting group strategy

Research Findings and Notes

  • The cyclization of 2-aminothiophenol with cyano derivatives is a classical route to benzothiazole acetamides and provides a versatile platform for further functionalization.
  • Pd(0)-catalyzed Suzuki cross-coupling enables the synthesis of aryl-substituted benzothiazole acetamides with potential biological activities, including urease inhibition and antibacterial effects.
  • Bromination followed by thiourea treatment offers an improved and scalable method with high yield and purity, suitable for pharmaceutical-grade synthesis.
  • Use of protecting groups and subsequent hydrogenolysis is a flexible approach to introduce sensitive substituents and obtain pure acetamide derivatives.
  • The presence of the cyano group on the benzothiazole ring is typically introduced early in the synthesis, often via cyanoacetate derivatives or cyanoacetamide intermediates.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzothiazole Core

2-Cyano vs. Other Substituents
  • Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)-: The 2-cyano group enhances electrophilicity, which may improve interactions with nucleophilic residues in biological targets (e.g., enzymes). This is distinct from compounds like N-(6-ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (), where the 2-position is occupied by an ethoxy group, introducing steric bulk and altering electronic properties .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-acetamide derivatives (): The trifluoromethyl group at the 6-position increases lipophilicity and metabolic stability compared to the 2-aminoacetamide substituent in the target compound .
Acetamide Modifications
  • 2-Aminoacetamide vs. Halogenated Acetamides: The 2-amino group in the target compound contrasts with chloro-substituted analogues like 2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide (CAS: 3268-74-4, ).
  • Adamantyl-Substituted Acetamides: 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide () features a bulky adamantyl group, which enhances hydrophobic interactions but reduces solubility compared to the target compound’s amino group .

Key Observations :

  • Coupling reactions (e.g., EDC/DMAP, EEDQ) are common for benzothiazole-acetamide derivatives, but yields vary significantly (20–35%) due to steric and electronic factors .
Hydrogen-Bonding and Solubility
  • The 2-amino group in the target compound facilitates hydrogen bonding, as seen in 2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide, which forms intermolecular N–H⋯N bonds . This contrasts with 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6, ), where the cyano group reduces solubility due to decreased polarity .

Biological Activity

Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- is a compound with the molecular formula C10H8N4OS and a molecular weight of approximately 232.26 g/mol. This compound features a benzothiazole moiety along with a cyano group and an acetamide functional group, which contribute to its unique chemical properties and potential biological activities. The structural characteristics of this compound suggest possible interactions with various biological macromolecules, making it a candidate for pharmacological studies.

Antimicrobial Properties

Research indicates that acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- exhibits significant antimicrobial properties. A study involving derivatives of 2-mercaptobenzothiazole demonstrated that compounds similar to acetamide showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives such as 2b and 2i exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin against strains such as E. coli and S. aureus .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that acetamide derivatives can inhibit urease activity, which is crucial in various physiological processes and diseases. The IC50 values reported for certain derivatives range from 9.95 µM to higher values depending on the specific structural modifications made .

Case Studies

  • Antibacterial Activity Study : In a study examining the antibacterial potential of novel acetamide derivatives, several compounds were synthesized and screened using the agar well diffusion method. Compounds 2b and 2i demonstrated significant antibacterial activity against multiple bacterial strains, with MIC values lower than those of standard drugs .
  • Urease Inhibition Study : Another research effort focused on the structure-activity relationship (SAR) of acetamide-sulfonamide conjugates revealed that specific substitutions on the benzothiazole ring enhanced urease inhibition, indicating that modifications to the acetamide structure can lead to improved biological activity .

Summary of Biological Activities

Activity TypeObservations
AntibacterialSignificant activity against E. coli, S. aureus, and others; MIC comparable to levofloxacin.
Urease InhibitionEffective inhibition with IC50 values ranging from 9.95 µM; structure modifications enhance activity.
Antibiofilm ActivityCompounds exhibited over 80% inhibition of biofilm formation in certain bacterial strains .

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-amino-N-(2-cyano-6-benzothiazolyl)acetamide?

  • Methodological Answer: The compound is synthesized via condensation reactions between activated acyl intermediates (e.g., imidazole-derived acylating agents) and 2-amino-6-cyanobenzothiazole derivatives. For example, describes a reflux reaction of 1-(adamantylacetyl)-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform, yielding a structurally analogous benzothiazolyl acetamide . Key steps include:
  • Acyl transfer : Use of imidazole intermediates to activate carbonyl groups.
  • Solvent selection : Reflux in chloroform or ethanol for optimal yield.
  • Purification : Crystallization from ethanol (80% yield reported for analogous compounds).
    Side reactions (e.g., hydrolysis of the cyano group) must be monitored via TLC or HPLC.

Q. How is the molecular structure of this compound validated?

  • Methodological Answer: Structural confirmation involves:
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., triclinic P1 space group with intermolecular N–H⋯N bonds, as shown in ) .
  • Spectroscopy :
  • ¹H NMR : Peaks at δ 7.01–7.73 ppm for aromatic protons (benzothiazole ring) and δ 2.61–3.76 ppm for aliphatic/amide protons () .
  • IR : Stretching frequencies at ~1668 cm⁻¹ (C=O amide) and ~1604 cm⁻¹ (C≡N) .
  • Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 67.38%, H: 6.79% for a related compound) .

Q. What preliminary biological activities are associated with benzothiazolyl acetamides?

  • Methodological Answer: Benzothiazole derivatives exhibit antitumor, antimicrobial, and enzyme-inhibitory properties. For example:
  • Antitumor activity : 6-Amino-2-arylbenzothiazoles show cytostatic effects against human cancer cell lines (HeLa, MCF-7) via intercalation or topoisomerase inhibition () .
  • Antimicrobial screening : Thiazole derivatives (e.g., 2-amino-N-(4-chlorophenylthiazol-2-yl)acetamide) demonstrate inhibitory zones against Fusarium and Aspergillus species () .
    Assays include MTT for cytotoxicity and agar diffusion for antimicrobial activity.

Advanced Research Questions

Q. How can researchers address low yields in condensation reactions during synthesis?

  • Methodological Answer: Optimize reaction parameters:
  • Catalyst screening : Use Pd(0) Suzuki cross-coupling () or ionic liquids (e.g., [BMIM]BF₄) to enhance efficiency .
  • Temperature control : Prolonged reflux (6+ hours) improves acyl transfer () .
  • Protecting groups : Introduce methoxy or cyano groups to stabilize intermediates () .
    Monitor side products via LC-MS and adjust stoichiometry (e.g., 1:1.1 molar ratio of acylating agent to amine).

Q. What computational approaches predict interactions between this compound and biological targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding:
  • Target selection : Prioritize enzymes like bacterial aminoacyl-tRNA synthetase () or urease () .
  • Docking parameters : Grid boxes centered on active sites (e.g., 20 ų for benzothiazole derivatives).
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities.
    Validate predictions with in vitro enzymatic assays (e.g., IC₅₀ determination).

Q. How to resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Methodological Answer: Conduct meta-analysis with attention to:
  • Structural variability : Substituents (e.g., methoxy vs. cyano) drastically alter activity ( vs. 18) .
  • Assay conditions : Compare cell lines (e.g., CaCo-2 vs. WI-38 in ) and incubation times .
  • Data normalization : Express activity as % inhibition relative to controls.
    Reproduce key studies under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

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